6,8-Dichloroimidazo[1,2-A]pyridine-3-carbonitrile
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Overview
Description
6,8-Dichloroimidazo[1,2-A]pyridine-3-carbonitrile is a heterocyclic aromatic compound that contains both nitrogen and chlorine atoms in its structure. This compound is known for its unique chemical properties and has been widely used in various scientific research fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloroimidazo[1,2-A]pyridine-3-carbonitrile typically involves the reaction of 2,6-dichloropyridine with cyanamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloroimidazo[1,2-A]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-A]pyridine oxides, while substitution reactions can produce a variety of substituted imidazo[1,2-A]pyridine derivatives .
Scientific Research Applications
6,8-Dichloroimidazo[1,2-A]pyridine-3-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6,8-Dichloroimidazo[1,2-A]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
6,8-Dichloroimidazo[1,2-A]pyridine-3-carbonitrile can be compared with other similar compounds, such as:
3,6-Dichloroimidazo[1,2-A]pyridine: Similar in structure but with different substitution patterns.
6-Chloroimidazo[1,2-A]pyridine: Lacks one chlorine atom compared to this compound.
3-Bromo-6-chloroimidazo[1,2-B]pyridazine: Contains a bromine atom and a different ring structure.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a wide range of applications .
Properties
Molecular Formula |
C8H3Cl2N3 |
---|---|
Molecular Weight |
212.03 g/mol |
IUPAC Name |
6,8-dichloroimidazo[1,2-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H3Cl2N3/c9-5-1-7(10)8-12-3-6(2-11)13(8)4-5/h1,3-4H |
InChI Key |
ASVHMJZXIZMNDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC=C(N2C=C1Cl)C#N)Cl |
Origin of Product |
United States |
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